Activity Discrimination: Chlorfortunone A vs. its Co-Isolated Analog Chlorfortunone B
In a head-to-head assay, only Chlorfortunone A (Compound 1) demonstrated TGF-β inhibitory activity, while its co-isolated analog Chlorfortunone B (Compound 2) was inactive [1]. This stark difference in bioactivity highlights the functional consequence of their structural divergence, where the oxidation state at C-3′ in Chlorfortunone A is proposed to be critical for activity [1].
| Evidence Dimension | In vitro TGF-β inhibitory activity |
|---|---|
| Target Compound Data | Active (downregulates TGF-β-induced p-Smad2 expression) |
| Comparator Or Baseline | Chlorfortunone B (Inactive) |
| Quantified Difference | Qualitative difference (Active vs. Inactive) |
| Conditions | MDA-MB-231 breast cancer cells stimulated with TGF-β1 |
Why This Matters
This qualitative but direct comparison proves that Chlorfortunone A's TGF-β inhibitory effect is not a general property of this novel scaffold, establishing it as the essential compound for investigating this pathway.
- [1] Wu, X.-J., Cao, D., Chen, F.-L., Shen, R.-S., Gao, J., Bai, L.-P., Zhang, W., & Jiang, Z.-H. (2022). Chlorfortunones A and B, Two Sesquiterpenoid Dimers, Possessing Dispiro[4,2,5,2]pentadecane-6,10,14-tren Moiety from Chloranthus fortunei. ACS Omega, 7(39), 35063–35068. View Source
